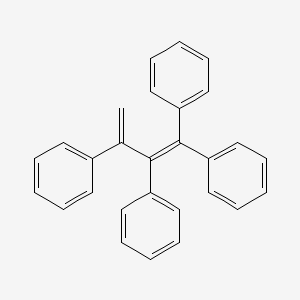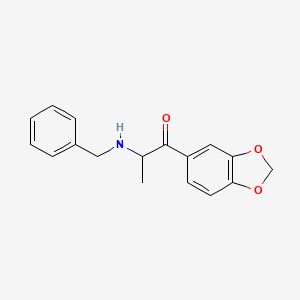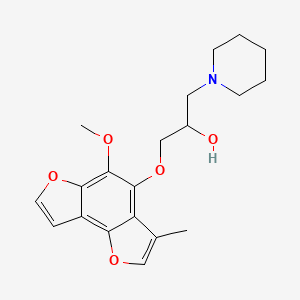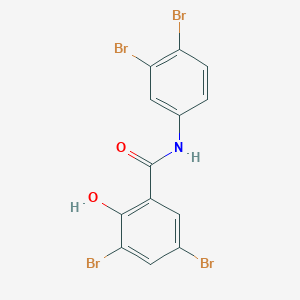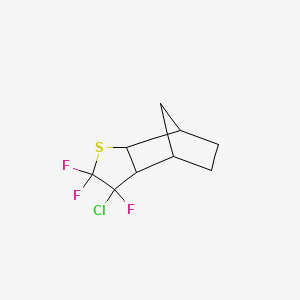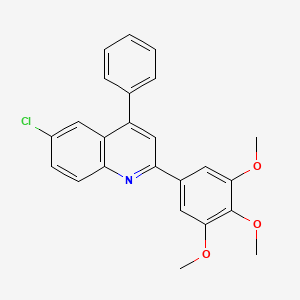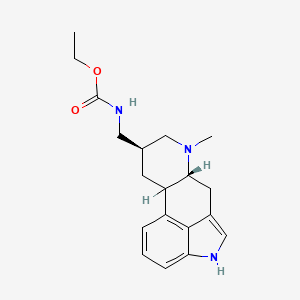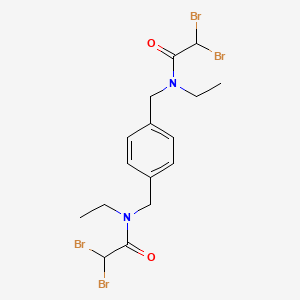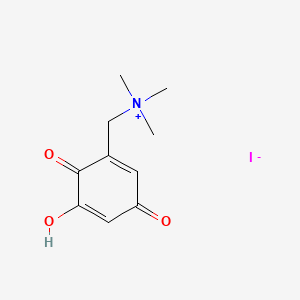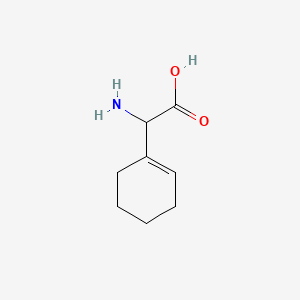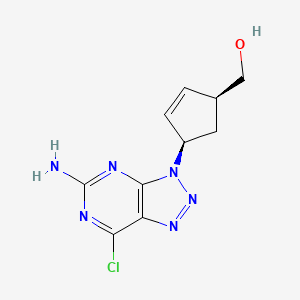
N-Deacetyl-1,2,3-demethylisocolchiceine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Deacetyl-1,2,3-demethylisocolchiceine is a chemical compound known for its unique structure and properties It is a derivative of colchicine, a well-known alkaloid extracted from plants of the genus Colchicum
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Deacetyl-1,2,3-demethylisocolchiceine involves multiple steps, starting from colchicine. The process typically includes deacetylation and demethylation reactions. Specific reagents and conditions used in these reactions include:
Deacetylation: This step involves the removal of acetyl groups from colchicine. Common reagents include strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) under reflux conditions.
Demethylation: This step involves the removal of methyl groups. Reagents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) are often used under controlled temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-Deacetyl-1,2,3-demethylisocolchiceine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
N-Deacetyl-1,2,3-demethylisocolchiceine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its effects on cellular processes, particularly its interaction with microtubules.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases such as cancer and gout.
Industry: It is used in the development of new pharmaceuticals and as a standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of N-Deacetyl-1,2,3-demethylisocolchiceine involves its interaction with tubulin, a protein that is a key component of the cytoskeleton. By binding to tubulin, it disrupts microtubule formation, leading to cell cycle arrest and apoptosis. This mechanism is similar to that of colchicine, but with potentially different pharmacokinetic and pharmacodynamic properties.
Comparación Con Compuestos Similares
N-Deacetyl-1,2,3-demethylisocolchiceine is similar to other colchicine derivatives, such as:
Colchicine: The parent compound, known for its anti-inflammatory and anticancer properties.
N-Deacetyl-N-formylcolchicine: Another derivative with similar biological activities.
Demecolcine: A derivative with lower toxicity and used in cancer treatment.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and therapeutic potential.
Propiedades
Número CAS |
134568-35-7 |
|---|---|
Fórmula molecular |
C16H15NO5 |
Peso molecular |
301.29 g/mol |
Nombre IUPAC |
(7S)-7-amino-1,2,3,10-tetrahydroxy-6,7-dihydro-5H-benzo[a]heptalen-9-one |
InChI |
InChI=1S/C16H15NO5/c17-10-3-1-7-5-13(20)15(21)16(22)14(7)8-2-4-11(18)12(19)6-9(8)10/h2,4-6,10,20-22H,1,3,17H2,(H,18,19)/t10-/m0/s1 |
Clave InChI |
MNJZTCDGAVEFIT-JTQLQIEISA-N |
SMILES isomérico |
C1CC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C3[C@H]1N)O)O)O)O |
SMILES canónico |
C1CC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C3C1N)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


